molecular formula C17H15NO2 B3045695 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- CAS No. 112065-35-7

2-Propenamide, N-(2-benzoylphenyl)-2-methyl-

Cat. No.: B3045695
CAS No.: 112065-35-7
M. Wt: 265.31 g/mol
InChI Key: JTORJVFELQADEA-UHFFFAOYSA-N
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Description

2-Propenamide, N-(2-benzoylphenyl)-2-methyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to the phenyl ring and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- typically involves the reaction of 2-benzoylbenzoic acid with 2-methylpropenamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Propenamide, N-(2-benzoylphenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- involves its interaction with specific molecular targets. The benzoyl group and the amide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

  • 2-Propenamide, N-(2-benzoylphenyl)-3-phenyl-
  • 2-Propenamide, N-(2-benzoylphenyl)-3-[5-(4-nitrophenyl)-2-furanyl]-

Comparison: Compared to similar compounds, 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- is unique due to the presence of the 2-methyl group, which influences its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(2)17(20)18-15-11-7-6-10-14(15)16(19)13-8-4-3-5-9-13/h3-11H,1H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORJVFELQADEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556653
Record name N-(2-Benzoylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112065-35-7
Record name N-(2-Benzoylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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